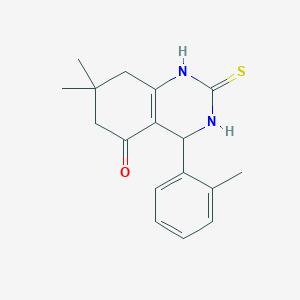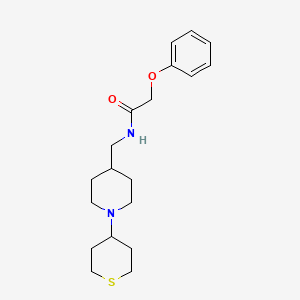
2-phenoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been shown to have potential therapeutic applications in the treatment of various types of cancer and autoimmune diseases. In
Aplicaciones Científicas De Investigación
Chemical Structure and Activity Relationships
Research has investigated compounds with structures related to 2-phenoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acetamide, focusing on their synthesis and biological activities. For example, N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides, which share structural similarities, have been synthesized and evaluated for their gastric acid antisecretory activity. These compounds were found to possess significant antisecretory effects against histamine-induced gastric acid secretion, with specific derivatives exhibiting potent activity (I. Ueda et al., 1991). This research highlights the potential therapeutic applications of such compounds in treating conditions related to excessive gastric acid production.
Histamine Receptor Antagonism and Gastroprotection
Another study explored derivatives with the phenoxypropyl piperidine structure for their histamine H2 receptor antagonistic activity and their effects on gastric anti-secretory and gastroprotective actions. The study aimed to design compounds that could serve as effective gastroprotective agents by modifying the structural components to enhance their pharmacological profile. Among the tested compounds, specific derivatives demonstrated notable potency, underlining the structure-activity relationships crucial for achieving desired biological effects (N. Hirakawa et al., 1998).
Antimicrobial Applications
Research into the antimicrobial properties of related compounds has led to the synthesis and evaluation of new Schiff bases and thiazolidinone derivatives. These studies have found that certain derivatives exhibit antibacterial and antifungal activities, suggesting their potential use as antimicrobial agents. The synthesis involves the transformation of precursor compounds into Schiff bases, followed by cyclization to yield thiazolidinone derivatives, demonstrating a methodical approach to exploring the antimicrobial potential of these chemical structures (N. Fuloria et al., 2014).
Propiedades
IUPAC Name |
2-phenoxy-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2S/c22-19(15-23-18-4-2-1-3-5-18)20-14-16-6-10-21(11-7-16)17-8-12-24-13-9-17/h1-5,16-17H,6-15H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVPMXFIWJELLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)COC2=CC=CC=C2)C3CCSCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

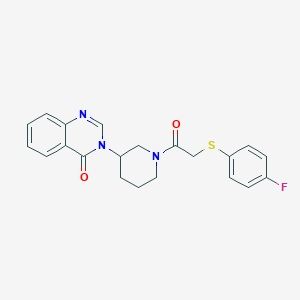
![Ethyl 2-chloroimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2383388.png)
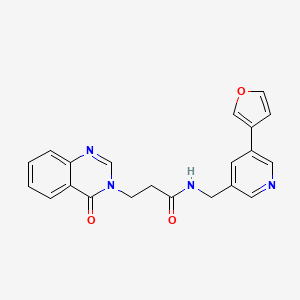
![Ethyl 3-{[(2-furylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2383394.png)
![[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2383395.png)
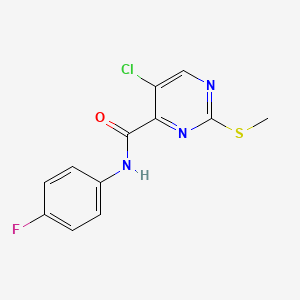
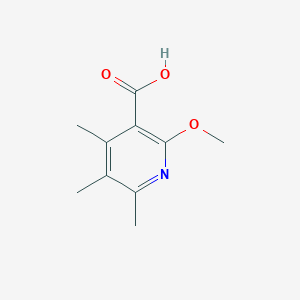
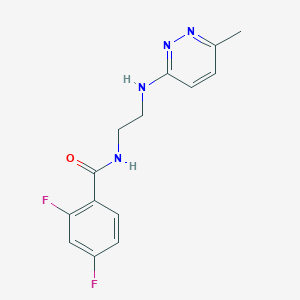
![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2383400.png)
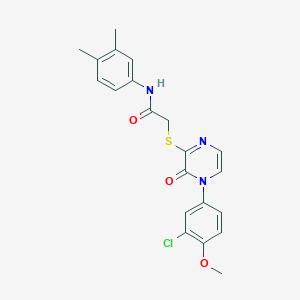
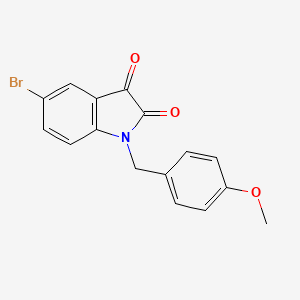
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2383403.png)
![N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylpyridin-2-amine;hydrate;dihydrochloride](/img/structure/B2383404.png)
